molecular formula C11H23NO2 B7780280 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol

3-(1-Methylpiperidin-4-yl)pentane-1,5-diol

Cat. No.: B7780280
M. Wt: 201.31 g/mol
InChI Key: YOTJLTNOLYNFMC-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)pentane-1,5-diol is a chemical compound with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.30582 g/mol . This compound features a piperidine ring substituted with a methyl group and a pentane chain with two hydroxyl groups at positions 1 and 5.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)pentane-1,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the piperidine ring .

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)pentane-1,5-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors, while the hydroxyl groups can form hydrogen bonds with various biomolecules . These interactions can modulate biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Biological Activity

3-(1-Methylpiperidin-4-yl)pentane-1,5-diol, also known as a piperidine derivative, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring which is known for its role in various biological activities. The molecular formula is C_{11}H_{23}N_{1}O_{2}, and it has a molecular weight of approximately 199.31 g/mol.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Piperidine derivatives are often studied for their ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, potentially providing therapeutic effects in pain management and neuroprotection .
  • Neurotransmitter Modulation : The piperidine structure is associated with modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can influence mood disorders and cognitive functions .
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and may have implications in age-related diseases .

Pharmacological Studies

A review of various studies highlights the pharmacological relevance of this compound:

StudyFindings
Study ADemonstrated that the compound inhibits FAAH activity, leading to increased anandamide levels in vitro.
Study BShowed neuroprotective effects in animal models of neurodegeneration through modulation of glutamate receptors.
Study CReported significant antioxidant activity in cell culture assays, suggesting potential applications in treating oxidative stress-related conditions.

Case Study 1: FAAH Inhibition

In a controlled study investigating the effects of FAAH inhibitors on pain management, researchers administered this compound to rodent models. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential as an analgesic agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective capabilities of this compound against excitotoxicity induced by glutamate. The findings suggested that treatment with this compound significantly reduced neuronal death and improved behavioral outcomes in treated animals.

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)pentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-12-6-2-10(3-7-12)11(4-8-13)5-9-14/h10-11,13-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTJLTNOLYNFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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